An In-depth Technical Guide on Tert-butyl 7-benzyl-2,7-diazaspiro[3.5]nonane-2-carboxylate
An In-depth Technical Guide on Tert-butyl 7-benzyl-2,7-diazaspiro[3.5]nonane-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Tert-butyl 7-benzyl-2,7-diazaspiro[3.5]nonane-2-carboxylate, a key building block in the development of targeted protein degraders. While specific experimental data for this exact molecule is limited in public databases, this document extrapolates information from its core structure, Tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate, and related compounds to provide a thorough resource for researchers in the field.
Chemical Identity and Properties
Table 1: Physicochemical Properties
| Property | Value (Parent Compound) | Notes on 7-benzyl Derivative |
| CAS Number | 236406-55-6[1][2] | Not available |
| Molecular Formula | C12H22N2O2[1][2] | C19H28N2O2 |
| Molecular Weight | 226.32 g/mol [1][2] | 316.44 g/mol |
| IUPAC Name | tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate[2] | tert-butyl 7-benzyl-2,7-diazaspiro[3.5]nonane-2-carboxylate |
Note: Properties for the 7-benzyl derivative are calculated based on its chemical structure.
Role in Drug Discovery: A PROTAC Linker
The 2,7-diazaspiro[3.5]nonane scaffold is a crucial component in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's own ubiquitin-proteasome system.[3][4][5]
Tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate and its derivatives serve as rigid linkers within the PROTAC structure.[6][7] This rigid structure provides a defined spatial orientation between the two ends of the PROTAC: the ligand that binds to the target protein and the ligand that recruits an E3 ubiquitin ligase. The Boc-protected nitrogen at the 2-position allows for the sequential attachment of these ligands during synthesis. The benzyl group at the 7-position can be used to modulate the physicochemical properties of the linker, such as solubility and cell permeability, or to introduce further points of connection.
The parent compound, tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate, is a known linker for PROTACs such as ER Degrader-12 and AR Degrader-9.[6]
Synthesis and Experimental Protocols
Detailed, peer-reviewed synthesis protocols specifically for Tert-butyl 7-benzyl-2,7-diazaspiro[3.5]nonane-2-carboxylate are not widely published. However, based on general organic synthesis principles and patent literature for related compounds, a plausible synthetic route can be proposed.
Proposed Synthetic Pathway:
The synthesis would likely start from the commercially available Tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate. The free secondary amine at the 7-position can then be benzylated.
Experimental Protocol: N-Benzylation (Hypothetical)
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Dissolution: Dissolve Tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or acetonitrile.
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Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2-1.5 equivalents), to the solution.
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Alkylation: To the stirring solution, add benzyl bromide or benzyl chloride (1.1 equivalents) dropwise at room temperature.
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Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent.
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Purification: The crude product can be purified by column chromatography on silica gel to yield the desired Tert-butyl 7-benzyl-2,7-diazaspiro[3.5]nonane-2-carboxylate.
This is a generalized protocol and would require optimization for specific laboratory conditions.
Table 2: Characterization Data (Reference Compounds)
| Compound | Analytical Data |
| tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate | 1H NMR data is available.[8] |
| benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride | 1H NMR data is available.[9] |
Researchers should expect characteristic peaks for the tert-butyl group (singlet, ~1.4 ppm), the benzyl group (multiplet, ~7.3 ppm for aromatic protons; singlet, ~3.6 ppm for benzylic protons), and the spirocyclic core in the 1H NMR spectrum of the title compound.
Signaling Pathway in PROTAC-Mediated Degradation
The primary utility of this compound is as a linker in PROTACs. The general mechanism of action for a PROTAC is depicted below.
Figure 1: General mechanism of PROTAC-mediated protein degradation.
Workflow of PROTAC Action:
The diagram above illustrates the catalytic cycle of a PROTAC. The PROTAC molecule, containing the diazaspiro[3.5]nonane linker, facilitates the formation of a ternary complex between the target Protein of Interest (POI) and an E3 ubiquitin ligase.[3] This proximity induces the E3 ligase to transfer ubiquitin molecules to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, and the PROTAC molecule can be recycled to engage in another degradation cycle.
Conclusion
Tert-butyl 7-benzyl-2,7-diazaspiro[3.5]nonane-2-carboxylate is a valuable chemical tool for researchers engaged in the design and synthesis of PROTACs. Its rigid spirocyclic core provides a structured linkage between the target-binding and E3 ligase-recruiting moieties, a critical factor in the efficacy of the resulting protein degrader. While specific data for this N-benzylated derivative is sparse, the well-documented utility of its parent compound as a PROTAC linker underscores its potential in the development of novel therapeutics for a wide range of diseases. Further research into the synthesis and application of this and similar linkers will undoubtedly advance the field of targeted protein degradation.
References
- 1. CAS 236406-55-6 | tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate - Synblock [synblock.com]
- 2. tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate | C12H22N2O2 | CID 23282935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 5. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate(896464-16-7) 1H NMR [m.chemicalbook.com]
- 9. benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride(1227381-91-0) 1H NMR [m.chemicalbook.com]
